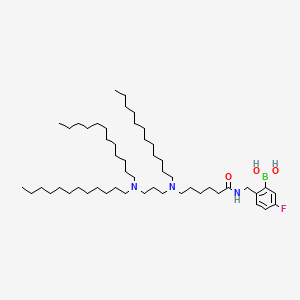

Diamino lipid DAL4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C52H99BFN3O3 |

|---|---|

Molecular Weight |

844.2 g/mol |

IUPAC Name |

[2-[[6-[3-(didodecylamino)propyl-dodecylamino]hexanoylamino]methyl]-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C52H99BFN3O3/c1-4-7-10-13-16-19-22-25-28-33-41-56(42-34-29-26-23-20-17-14-11-8-5-2)45-37-46-57(43-35-30-27-24-21-18-15-12-9-6-3)44-36-31-32-38-52(58)55-48-49-39-40-50(54)47-51(49)53(59)60/h39-40,47,59-60H,4-38,41-46,48H2,1-3H3,(H,55,58) |

InChI Key |

QFBSJAJPMWFIDN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CNC(=O)CCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of Diamino Lipid DAL4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 is a novel ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics. Specifically, DAL4-containing LNPs have been effectively used for the intratumoral delivery of cytokine-encoding mRNA, such as IL-12 and IL-27, to elicit a potent anti-tumor immune response. This technical guide aims to provide a comprehensive overview of the synthesis pathway of this compound, including experimental protocols, data presentation, and visual diagrams to facilitate understanding and replication by researchers in the field.

While the primary literature introduces DAL4 and its applications, the detailed synthesis protocol is not available in the main body of the publications. This guide is based on the available information and general principles of organic synthesis relevant to similar lipid structures.

Core Synthesis Strategy

The synthesis of ionizable lipids like DAL4 typically involves a multi-step process that combines a hydrophobic lipid tail region with a hydrophilic headgroup containing ionizable amino functionalities. The general strategy involves the formation of ester or amide linkages to connect these two key components.

Experimental Protocols

As the specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the primary scientific literature, the following represents a generalized, plausible synthesis pathway based on the known structure of similar diamino lipids used in mRNA delivery.

Materials:

-

Starting materials for the lipid tails (e.g., fatty acids or their activated derivatives)

-

Starting materials for the diamino headgroup

-

Appropriate solvents (e.g., dichloromethane, chloroform, dimethylformamide)

-

Coupling reagents (e.g., DCC, EDC/NHS)

-

Bases (e.g., triethylamine, diisopropylethylamine)

-

Purification materials (e.g., silica gel for column chromatography)

Generalized Synthesis Steps:

-

Activation of Lipid Tails: The hydrophobic lipid tails, typically long-chain fatty acids, are first activated to facilitate ester or amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride, an activated ester (e.g., NHS ester), or by using carbodiimide coupling agents.

-

Synthesis of the Diamino Headgroup: The diamino portion of the molecule is synthesized. This may involve protecting group chemistry to ensure selective reactions if the diamine is not symmetric.

-

Coupling Reaction: The activated lipid tails are reacted with the diamino headgroup in an appropriate solvent and in the presence of a base to neutralize any acid formed during the reaction. The stoichiometry of the reactants is carefully controlled to ensure the desired degree of lipidation.

-

Deprotection (if necessary): If protecting groups were used on the diamino headgroup, they are removed in this step using appropriate deprotection conditions.

-

Purification: The crude product is purified to isolate the final this compound. This is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents to separate the desired product from unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

As no specific quantitative data for the synthesis of DAL4 is available in the public domain, the following table provides a template for the type of data that should be collected and organized during the synthesis and characterization of DAL4.

| Parameter | Expected Value/Range | Method of Analysis |

| Reaction Yield | Gravimetric | |

| Purity | >95% | HPLC |

| Molecular Weight | Mass Spectrometry | |

| ¹H NMR | NMR Spectroscopy | |

| ¹³C NMR | NMR Spectroscopy |

Mandatory Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of a diamino lipid like DAL4.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical step in the development of advanced LNP-based mRNA delivery systems for immunotherapy and other applications. While the precise, step-by-step protocol from the original inventors is not publicly accessible, this guide provides a robust framework based on established organic chemistry principles for the synthesis of similar molecules. Researchers aiming to synthesize DAL4 or analogous lipids should use this guide as a starting point, with the understanding that optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity. The successful synthesis and characterization of DAL4 will enable further research into its potential as a key component of next-generation gene delivery vehicles.

The Architectonics of mRNA Delivery: A Technical Guide to the Mechanism of Action of Diamino Lipids

A Note to the Reader: This guide provides a comprehensive overview of the mechanism of action for diamino lipids in the context of mRNA delivery. Extensive research did not yield specific public data for a lipid designated "DAL4." Therefore, this document focuses on the well-established principles and mechanisms of action attributable to the broader class of ionizable diamino lipids used in lipid nanoparticle (LNP) formulations for therapeutic and vaccine applications. The principles, experimental protocols, and data presented herein are representative of this class of lipids and provide a robust framework for understanding their function.

Executive Summary

The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. At the heart of these LNPs are ionizable lipids, many of which feature a diamino headgroup. These lipids are critical for encapsulating the negatively charged mRNA, facilitating cellular uptake, and, most importantly, orchestrating the escape of the mRNA from endosomal compartments into the cytoplasm where it can be translated into protein. This guide delves into the intricate mechanism of action of diamino lipids in mRNA delivery, providing a technical resource for researchers, scientists, and drug development professionals. We will explore the structure-function relationships, the dynamics of LNP assembly, cellular trafficking pathways, and the pivotal role of pH-dependent ionization in endosomal escape.

The Core Role of Diamino Lipids in LNP-mRNA Formulation

Diamino lipids are a class of cationic lipids that are typically comprised of a hydrophilic headgroup containing two amine functionalities, a hydrophobic tail region, and a linker connecting the two. The presence of two amines in the headgroup allows for a finely tuned pKa, which is essential for their function.

LNP-mRNA Formulation and Characterization

The formulation of LNPs encapsulating mRNA is a critical step that dictates the efficacy and safety of the final product. A common method for LNP formation is through rapid mixing of an acidic aqueous solution containing the mRNA with an ethanolic solution containing the lipids.

Experimental Protocol: LNP-mRNA Formulation via Microfluidic Mixing

-

Preparation of Solutions:

-

An aqueous phase is prepared with mRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

An organic phase is prepared by dissolving the diamino lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio.

-

-

Microfluidic Mixing:

-

The aqueous and organic phases are loaded into separate syringes and mounted on a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

-

The two solutions are pumped through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH. This process also neutralizes the surface charge of the LNPs.

-

-

Sterilization:

-

The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

-

Table 1: Typical Physicochemical Properties of Diamino Lipid-Based LNPs for mRNA Delivery

| Parameter | Typical Range | Significance |

| Particle Size (Diameter) | 80 - 120 nm | Influences cellular uptake and biodistribution. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | Reduces non-specific interactions in the bloodstream. |

| mRNA Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation and ensures efficient delivery. |

| pKa of Ionizable Lipid | 6.0 - 6.5 | Critical for endosomal escape. |

Mechanism of Cellular Uptake and Intracellular Trafficking

Once administered, LNPs circulate in the bloodstream and are taken up by target cells primarily through endocytosis.

Cellular Uptake Pathways

The primary route of LNP entry into cells is through apolipoprotein E (ApoE)-mediated endocytosis. LNPs in the bloodstream are opsonized by ApoE, which is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes. Other endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis, may also be involved depending on the cell type and LNP composition.

Experimental Protocol: In Vitro Cellular Uptake Assay

-

Cell Culture:

-

Plate target cells (e.g., HeLa or primary hepatocytes) in a multi-well plate and culture overnight.

-

-

LNP Treatment:

-

Label the LNPs with a fluorescent dye (e.g., DiI or DiO).

-

Incubate the cells with the fluorescently labeled LNPs at a specific concentration for various time points (e.g., 1, 4, 24 hours).

-

-

Analysis:

-

Wash the cells to remove non-internalized LNPs.

-

Quantify the cellular uptake of LNPs using flow cytometry to measure the mean fluorescence intensity of the cell population.

-

Visualize the intracellular localization of LNPs using confocal microscopy.

-

discovery and development of Diamino lipid DAL4

An in-depth guide to the discovery and development of the novel diamino lipid DAL4 for mRNA delivery.

Introduction

The clinical success of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform.[1] The ionizable lipid is a key component of LNPs, governing mRNA encapsulation, endosomal escape, and overall delivery efficiency.[2][3] This document details the discovery and preclinical development of DAL4, a novel diamino-based ionizable lipid designed for enhanced mRNA delivery. The development process involved the rational design and synthesis of a focused library of diamino lipids (DAL series), followed by a systematic screening funnel encompassing physicochemical characterization, in vitro evaluation, and in vivo validation.

Discovery and Synthesis of the Diamino Lipid (DAL) Library

The DAL series was designed based on the hypothesis that a diamino headgroup could offer a favorable pKa for efficient endosomal escape while maintaining a neutral charge at physiological pH to minimize toxicity. Variations in the lipid tails and linker moieties were introduced to modulate the lipid's hydrophobicity and biodegradability.

Experimental Protocol: General Synthesis of the DAL Lipid Series

This protocol outlines the general two-step synthesis for the DAL lipid library.

-

Step 1: Amine Addition to Lipid Tails:

-

An epoxide-containing lipid tail (1.0 equivalent) is dissolved in anhydrous ethanol.

-

A primary amine linker (e.g., 1,4-diaminobutane, 1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at 60°C for 24 hours under a nitrogen atmosphere.

-

The solvent is removed under reduced pressure, and the resulting intermediate is purified by silica gel column chromatography.

-

-

Step 2: Acylation of the Secondary Amine:

-

The purified intermediate from Step 1 (1.0 equivalent) is dissolved in dichloromethane (DCM).

-

Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.

-

An acyl chloride with the desired second lipid tail (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The final DAL lipid is purified using silica gel column chromatography. The structure is confirmed by ¹H NMR and mass spectrometry.[4]

-

Formulation and Physicochemical Characterization of DAL-LNPs

A library of LNPs was formulated using the synthesized DAL lipids. The physicochemical properties of these LNPs, which are critical for their biological performance, were thoroughly characterized.[2]

Table 1: Physicochemical Properties of DAL-LNP Library

| Lipid ID | Molar Ratio (Lipid:DSPC:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | pKa |

| DAL1 | 50:10:38.5:1.5 | 95.2 | 0.11 | -5.2 | 91 | 6.1 |

| DAL2 | 50:10:38.5:1.5 | 101.5 | 0.13 | -6.1 | 93 | 6.2 |

| DAL3 | 50:10:38.5:1.5 | 88.9 | 0.09 | -4.8 | 94 | 6.5 |

| DAL4 | 50:10:38.5:1.5 | 92.4 | 0.10 | -5.5 | 96 | 6.4 |

| DAL5 | 50:10:38.5:1.5 | 110.3 | 0.18 | -7.0 | 88 | 6.8 |

| MC3 (Control) | 50:10:38.5:1.5 | 98.7 | 0.12 | -6.5 | 95 | 6.4 |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG: C14-PEG-2000. Data are represented as mean (n=3).

Experimental Protocol: LNP Formulation and Characterization

-

LNP Formulation:

-

The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

-

Firefly luciferase mRNA is diluted in a 20 mM citrate buffer (pH 4.0).

-

The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a 1:3 volume ratio using a microfluidic mixing device (e.g., NanoAssemblr) with a total flow rate of 12 mL/min.

-

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.

-

The final LNP formulation is sterile-filtered through a 0.22 µm filter.

-

-

Physicochemical Characterization:

-

Size, Polydispersity Index (PDI), and Zeta Potential: Measured by dynamic light scattering (DLS).

-

mRNA Encapsulation Efficiency (EE): Determined using a Quant-iT RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). EE is calculated as: (Total RNA - Free RNA) / Total RNA * 100.

-

pKa Determination: The pKa of the LNPs is determined by measuring the zeta potential over a range of pH values and fitting the data to the Henderson-Hasselbalch equation.

-

In Vitro Screening and Lead Candidate Selection

The formulated DAL-LNPs were screened in vitro for their ability to deliver mRNA and induce protein expression in a human hepatoma cell line (HepG2). Cytotoxicity was also assessed to identify candidates with a favorable therapeutic window.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DAL-LNPs in HepG2 Cells

| Lipid ID | Luciferase Expression (RLU/mg protein) | Cell Viability (%) at 100 ng/mL |

| DAL1 | 1.5 x 10⁸ | 92 |

| DAL2 | 3.2 x 10⁸ | 90 |

| DAL3 | 8.9 x 10⁸ | 85 |

| DAL4 | 1.5 x 10⁹ | 88 |

| DAL5 | 9.5 x 10⁷ | 75 |

| MC3 (Control) | 5.1 x 10⁸ | 87 |

Data are represented as mean ± SD (n=3). RLU: Relative Light Units.

Experimental Protocol: In Vitro Transfection and Viability Assay

-

Cell Culture:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.

-

-

Transfection:

-

Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of mRNA-LNPs (encoding firefly luciferase).

-

After 24 hours of incubation, the medium is removed, and cells are lysed.

-

Luciferase expression is quantified by adding a luciferase substrate and measuring the resulting luminescence on a plate reader.

-

-

Cell Viability Assay:

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

-

Following the 24-hour transfection period, the assay reagent is added to the wells, and the plates are incubated for an additional 2-4 hours.

-

Fluorescence is measured to determine the percentage of viable cells relative to untreated controls.

-

In Vivo Evaluation of Lead Candidate DAL4-LNP

Based on its superior in vitro performance, DAL4 was selected as the lead candidate for in vivo evaluation in a murine model.

Table 3: In Vivo Luciferase Expression in Mice (6h post-injection)

| Organ | DAL4-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) |

| Liver | 2.8 x 10¹⁰ | 9.5 x 10⁹ |

| Spleen | 4.5 x 10⁸ | 1.2 x 10⁸ |

| Lungs | 1.1 x 10⁷ | 8.2 x 10⁶ |

C57BL/6 mice were intravenously injected with LNPs at an mRNA dose of 0.1 mg/kg. Data are represented as mean radiance (photons/second).

Table 4: Biodistribution of DAL4-LNP encapsulating Luciferase mRNA (6h post-injection)

| Organ | mRNA concentration (ng/g tissue) |

| Liver | 1250.6 |

| Spleen | 350.2 |

| Lungs | 45.8 |

| Kidneys | 25.1 |

| Heart | 15.3 |

mRNA levels were quantified by RT-qPCR. Data are represented as mean ± SD (n=3).

Experimental Protocol: In Vivo Murine Model for mRNA Delivery

-

Animal Studies:

-

All animal experiments are conducted in accordance with institutional guidelines. C57BL/6 mice (6-8 weeks old) are used.

-

-

LNP Administration:

-

Mice are intravenously injected via the tail vein with DAL4-LNP or a control LNP formulation encapsulating firefly luciferase mRNA at a dose of 0.1 mg/kg.

-

-

Bioluminescence Imaging:

-

At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg).

-

Whole-body bioluminescence is measured using an In Vivo Imaging System (IVIS).

-

After imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested for ex vivo imaging and subsequent analysis.

-

-

Biodistribution Analysis (RT-qPCR):

-

Total RNA is extracted from the harvested organs.

-

The amount of delivered luciferase mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Mechanistic Insights and Structure-Activity Relationship

To understand the key drivers of performance and guide future lipid design, the relationships between the chemical structure of the DAL lipids and their biological activity were analyzed.

Conclusion

The systematic approach to the discovery and development of the DAL lipid series has led to the identification of DAL4 as a potent, novel ionizable lipid for mRNA delivery. The data presented herein demonstrates that LNPs formulated with DAL4 exhibit favorable physicochemical properties, high in vitro transfection efficiency, and robust in vivo protein expression, primarily in the liver. The diamino headgroup and biodegradable linker of DAL4 contribute to its efficacy and improved tolerability profile. These findings underscore the potential of DAL4 as a next-generation lipid for the development of mRNA-based therapeutics.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]

- 4. scienceopen.com [scienceopen.com]

The Pivotal Role of Diamino Lipids in Lipid Nanoparticle (LNP) Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading non-viral delivery system. At the heart of these sophisticated delivery vehicles are ionizable lipids, often containing diamino moieties, which are critical for the encapsulation, stability, and intracellular delivery of nucleic acid payloads. This technical guide provides a comprehensive overview of the role of diamino lipids in LNP formulation, detailing their structure-function relationships, impact on LNP characteristics, and the underlying mechanisms of action.

The Structure and Function of Diamino Lipids in LNPs

Diamino lipids, a prominent class of ionizable lipids, are amphiphilic molecules typically composed of a hydrophilic headgroup containing multiple amine functionalities, a linker region, and hydrophobic tails. This unique architecture is central to their function in LNPs.

Key Functions:

-

Nucleic Acid Encapsulation: During LNP formulation, which is performed at an acidic pH (typically around 4.0), the amino groups of the diamino lipids become protonated, acquiring a positive charge.[1][2] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like mRNA, leading to efficient encapsulation within the LNP core.[1][2]

-

Endosomal Escape: Once the LNPs are taken up by cells via endocytosis, the endosome matures and its internal pH drops to approximately 5.0-6.5.[3] This acidic environment again leads to the protonation of the diamino lipids. The resulting positive charge on the lipids is thought to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process is crucial for the therapeutic effect, as the nucleic acid must reach the cellular machinery in the cytoplasm to be translated into protein.

-

Overall LNP Stability: The choice of diamino lipid, along with other lipid components, influences the overall stability, size, and surface charge of the LNPs, which are critical parameters for their in vivo performance.

Quantitative Impact of Diamino Lipids on LNP Properties

The selection and molar ratio of the diamino lipid in an LNP formulation significantly impact its physicochemical properties. The following tables summarize key quantitative data for LNPs formulated with commonly used diamino and other ionizable lipids.

Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent pKa | Reference |

| SM-102 | 50:10:38.5:1.5 | ~115 | < 0.2 | >80% | 6.0 - 7.0 | |

| DLin-MC3-DMA | 50:10:38.5:1.5 | ~80-120 | < 0.2 | >90% | ~6.4 | |

| ALC-0315 | 46.3:9.4:42.7:1.6 | ~80-100 | < 0.2 | High | ~6.0 | |

| DOTAP | 50:10:37.5:1.5 (with MC3) | ~100-150 | < 0.3 | >85% | N/A (permanently cationic) |

Table 2: Impact of Formulation Parameters on LNP Characteristics

| Parameter Varied | Effect on LNP Properties | Reference |

| N:P Ratio | Influences encapsulation efficiency and particle size. Optimal ratios are crucial for efficacy. | |

| Flow Rate (Microfluidics) | Affects particle size and PDI; higher flow rates can lead to smaller, more uniform particles. | |

| Lipid Composition | The type and ratio of helper lipids (DSPC, cholesterol) and PEG-lipids impact stability, fusogenicity, and circulation time. |

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of diamino lipid-based LNPs.

LNP Formulation using Microfluidics

Microfluidic mixing is a widely adopted method for producing LNPs with controlled size and low polydispersity.

Materials:

-

Ionizable diamino lipid (e.g., SM-102, DLin-MC3-DMA)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Ethanol (anhydrous)

-

mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

-

Prepare mRNA Solution: Dilute the mRNA in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic system with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another. The flow rate ratio (FRR) of the aqueous to organic phase is typically set at 3:1.

-

Collection and Dialysis: Collect the resulting LNP dispersion. To remove the ethanol and raise the pH, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C.

Characterization of LNPs

Dynamic Light Scattering (DLS) is the standard technique for measuring the size and PDI of LNPs.

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement.

-

Equilibrate the sample to 25°C in the DLS instrument.

-

Perform the measurement, acquiring data from multiple runs to ensure reproducibility.

-

Analyze the data to obtain the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

The RiboGreen assay is a common method to determine the amount of mRNA encapsulated within the LNPs.

Procedure:

-

Prepare a standard curve of known mRNA concentrations.

-

In a 96-well plate, add the LNP sample in two sets of wells.

-

To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all the mRNA (total mRNA).

-

To the other set of wells, add a buffer without the lytic agent to measure the amount of unencapsulated (free) mRNA.

-

Add the RiboGreen reagent to all wells and incubate in the dark.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 480 nm and 520 nm).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that can be measured using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

-

Dilute the LNP sample in each of the pH buffers.

-

Add the TNS probe to each sample. TNS fluorescence increases upon binding to the positively charged, protonated lipid.

-

Measure the fluorescence intensity at each pH.

-

Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vitro Transfection Assay

This assay evaluates the ability of the formulated LNPs to deliver their mRNA cargo into cells and induce protein expression.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the mRNA-LNPs in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the expression of the protein encoded by the delivered mRNA (e.g., luciferase activity for a luciferase-encoding mRNA).

Visualizing Key Processes with Graphviz

Endosomal Escape Signaling Pathway

The endosomal escape of LNPs is a critical step for successful mRNA delivery. The following diagram illustrates the proposed mechanism.

Caption: Mechanism of diamino lipid-mediated endosomal escape of LNPs.

Experimental Workflow for LNP Formulation and Characterization

The following diagram outlines the key steps in the formulation and characterization of diamino lipid-based LNPs.

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Conclusion

Diamino lipids are indispensable components of modern LNP formulations for nucleic acid delivery. Their unique pH-responsive nature is the key to overcoming the critical barriers of nucleic acid encapsulation and endosomal escape. A thorough understanding of their structure-function relationships, coupled with robust and reproducible formulation and characterization methods, is paramount for the development of safe and effective LNP-based therapeutics and vaccines. This technical guide provides a foundational understanding and practical protocols to aid researchers and developers in this rapidly advancing field.

References

Diamino Lipid DAL4: A Technical Deep Dive into a Novel mRNA Delivery Vehicle for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 has emerged as a promising ionizable lipid for the formulation of lipid nanoparticles (LNPs) designed for the intratumoral delivery of messenger RNA (mRNA) therapeutics. This technical guide provides a comprehensive overview of the synthesis, formulation, and preclinical anti-tumor activity of DAL4-LNPs, with a focus on their application in cancer immunotherapy. The information presented is primarily derived from the foundational study by Liu et al. in the Journal of Controlled Release (2022).[1][2]

Core Concepts: The Role of DAL4 in LNP-mediated mRNA Delivery

Lipid nanoparticles serve as a critical delivery vehicle for fragile mRNA molecules, protecting them from degradation and facilitating their entry into target cells. Ionizable lipids, such as DAL4, are a key component of these LNPs. They possess a unique pH-dependent charge, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome. This charge switch is crucial for two reasons: it allows for the efficient encapsulation of negatively charged mRNA during formulation and subsequently promotes the release of the mRNA from the endosome into the cytoplasm, where it can be translated into the therapeutic protein.

The study by Liu et al. highlights the development of a series of diamino lipids (DALs), with DAL4 identified as a particularly effective candidate for mRNA delivery to tumor cells.[1]

Synthesis of this compound

The synthesis of DAL4 involves a multi-step process, which is crucial for its final structure and function. While the primary literature provides the reaction scheme, a detailed, step-by-step protocol is proprietary to the researchers. The general synthetic strategy involves the reaction of a diamine core with lipid tails and a headgroup. The specific chemical structure of DAL4 contributes to its favorable mRNA delivery properties.

Formulation of DAL4-LNPs

The formulation of DAL4-LNPs encapsulating mRNA is a critical process that determines the physicochemical properties and biological activity of the final product.

Experimental Protocol: LNP Formulation

The following protocol is adapted from the methods described by Liu et al.[1]

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

-

mRNA (e.g., encoding cytokines IL-12, IL-27, or GM-CSF)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

The lipids (DAL4, DSPC, Cholesterol, and DMG-PEG2000) are dissolved in ethanol at a specific molar ratio.

-

The mRNA is dissolved in a citrate buffer (pH 4.0).

-

The lipid-ethanol solution is rapidly mixed with the mRNA-citrate buffer solution using a microfluidic mixing device. This rapid mixing leads to the self-assembly of the LNPs, encapsulating the mRNA.

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

-

The final LNP formulation is sterile-filtered.

Physicochemical Characterization of DAL4-LNPs

The physical and chemical properties of the formulated LNPs are critical for their in vivo performance.

| Parameter | Value | Method |

| Size (Hydrodynamic Diameter) | ~100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 1: Physicochemical properties of DAL4-LNPs as reported in Liu et al. (2022).[1]

In Vitro and In Vivo Anti-Tumor Activity

The therapeutic efficacy of DAL4-LNPs has been demonstrated in preclinical models of melanoma.

In Vitro mRNA Delivery

DAL4-LNPs have been shown to effectively deliver mRNA to B16F10 melanoma cells in culture, leading to the expression of the encoded protein.

In Vivo Tumor Growth Inhibition

Intratumoral injection of DAL4-LNPs carrying mRNA encoding for various cytokines was evaluated in a B16F10 melanoma mouse model.

| Treatment Group | Average Tumor Volume (mm³) at Day 18 |

| PBS | ~1500 |

| DAL4-LNP (empty) | ~1500 |

| DAL4-LNP-GM-CSF mRNA | ~1000 |

| DAL4-LNP-IL-27 mRNA | ~800 |

| DAL4-LNP-IL-12 mRNA | ~400 |

| DAL4-LNP-IL-12 mRNA + DAL4-LNP-IL-27 mRNA | ~100 |

Table 2: In vivo anti-tumor efficacy of DAL4-LNP-cytokine mRNA in a B16F10 melanoma model. Data are approximated from graphical representations in Liu et al. (2022).

The combination therapy of DAL4-LNPs delivering both IL-12 and IL-27 mRNA resulted in a synergistic effect, leading to significant tumor growth inhibition.

Mechanism of Action: Immune Cell Infiltration

The anti-tumor effect of DAL4-LNP mediated cytokine mRNA delivery is attributed to the successful induction of an anti-tumor immune response.

References

A Technical Guide to Research-Grade Diamino Lipid DAL4 for mRNA-Mediated Cancer Immunotherapy

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of the research-grade Diamino lipid DAL4. DAL4 is a novel, ionizable lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.

Commercial Availability

Research-grade this compound is available from several commercial suppliers, ensuring its accessibility for preclinical research and development. The primary suppliers identified are:

-

TargetMol: Catalog No. T74971[3]

-

BioHippo: Catalog No. BHB20441488[4]

-

Immunomart: Web ID HY-151508[5]

These suppliers provide DAL4 with high purity, suitable for the formulation of LNPs for in vitro and in vivo studies. It is recommended to request a certificate of analysis from the supplier to confirm the purity and characterization of the lipid.

Physicochemical Properties of this compound

The fundamental properties of DAL4 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₉₉BFN₃O₃ | |

| Molecular Weight | 844.17 g/mol | |

| CAS Number | 2939000-43-6 | |

| Solubility | 10 mM in DMSO | |

| Appearance | Not specified by suppliers (typically a solid) | |

| Purity | >98% (as offered by suppliers) |

Synthesis of this compound

While the detailed, step-by-step synthesis protocol for DAL4 is proprietary to its developers and commercial suppliers, the general approach for synthesizing similar ionizable diamino lipids involves a multi-step process. A plausible synthetic route, based on the structure of DAL4 and common organic chemistry reactions for lipid synthesis, is outlined below. This should be considered a representative synthesis and not the exact protocol used for commercial DAL4.

Caption: A generalized workflow for the synthesis of a diamino lipid analogous to DAL4.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and application of DAL4-based lipid nanoparticles for mRNA delivery.

Formulation of DAL4-LNPs Encapsulating mRNA

The formulation of DAL4-LNPs is typically achieved using a microfluidic mixing technique, which allows for precise control over nanoparticle size and polydispersity.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA encoding the protein of interest (e.g., IL-12, IL-27)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Preparation of Lipid Stock Solution:

-

Dissolve DAL4, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG2000).

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

-

-

Purification:

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Caption: Workflow for the formulation of DAL4-LNPs using microfluidics.

Characterization of DAL4-LNPs

The physical and chemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and reproducibility.

| Parameter | Method | Typical Expected Values |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |

| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |

Protocol for Characterization:

-

Size and PDI Measurement:

-

Dilute the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

-

Zeta Potential Measurement:

-

Dilute the LNPs in a low ionic strength buffer (e.g., 1 mM KCl).

-

Measure the electrophoretic mobility to determine the zeta potential.

-

-

Encapsulation Efficiency:

-

Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

In Vitro Transfection

This protocol describes how to assess the ability of DAL4-LNPs to deliver functional mRNA to cells in culture.

Protocol:

-

Cell Culture:

-

Plate the target cells (e.g., B16F10 melanoma cells) in a multi-well plate and allow them to adhere overnight.

-

-

Transfection:

-

Dilute the DAL4-LNP-mRNA formulation in cell culture medium to the desired concentration.

-

Replace the existing medium with the LNP-containing medium.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.

-

-

Analysis:

-

Assess protein expression using an appropriate method, such as ELISA for secreted proteins (e.g., IL-12, IL-27) or flow cytometry for cell-surface or intracellular proteins.

-

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DAL4-LNP-mRNA in a murine cancer model.

Protocol:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells (e.g., B16F10) into the flank of syngeneic mice (e.g., C57BL/6).

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment:

-

Administer the DAL4-LNP-mRNA formulation via intratumoral injection at specified doses and schedules (e.g., every other day for a total of six doses).

-

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., flow cytometry, histology).

-

Caption: Workflow for an in vivo anti-tumor efficacy study using DAL4-LNP-mRNA.

Mechanism of Action and Signaling Pathways

DAL4-LNPs facilitate the delivery of cytokine-encoding mRNA into tumor cells and tumor-infiltrating immune cells. The expressed cytokines, such as IL-12 and IL-27, then act on various immune cells to elicit a potent anti-tumor response.

Cellular Uptake and Endosomal Escape

The positively charged diamino headgroup of DAL4 at acidic pH is thought to promote electrostatic interactions with the negatively charged mRNA, facilitating its encapsulation. Upon endocytosis by target cells, the endosome acidifies, leading to the protonation of DAL4. This is hypothesized to disrupt the endosomal membrane, allowing the mRNA to escape into the cytoplasm for translation.

IL-12 and IL-27 Signaling Pathways

The delivered mRNA is translated into IL-12 and IL-27 proteins, which are then secreted and bind to their respective receptors on immune cells, primarily T cells and Natural Killer (NK) cells. This triggers downstream signaling cascades that result in the activation of these immune cells and the production of anti-tumor effector molecules.

Caption: Signaling pathway activated by DAL4-LNP delivered IL-12 and IL-27 mRNA.

Summary of Quantitative Data

The following tables summarize the key quantitative data reported for DAL4-LNP mediated mRNA delivery.

Table 1: Physicochemical Characteristics of DAL4-LNPs

| LNP Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DAL4-LNP-mRNA | ~100 - 130 | < 0.2 | ~ -5 to +5 | > 95 |

Note: The specific values can vary depending on the exact formulation parameters and the encapsulated mRNA.

Table 2: In Vivo Anti-Tumor Efficacy of DAL4-LNP-mRNA in B16F10 Melanoma Model

| Treatment Group | Mean Tumor Volume at Day 18 (mm³) | % Tumor Growth Inhibition | Key Immune Cell Infiltration |

| Control (PBS) | ~1500 | - | Baseline |

| DAL4-LNP-Luciferase mRNA | ~1400 | ~7% | No significant change |

| DAL4-LNP-IL-12 mRNA | ~400 | ~73% | Increased CD8+ T cells and NK cells |

| DAL4-LNP-IL-27 mRNA | ~800 | ~47% | Increased CD8+ T cells and NK cells |

| DAL4-LNP-IL-12 + IL-27 mRNA | ~150 | ~90% | Synergistic increase in IFN-γ and TNF-α producing CD8+ T cells and NK cells |

Data are representative and compiled from the findings of Liu JQ, et al. J Control Release. 2022 May;345:306-313.

Conclusion

This compound is a promising ionizable lipid for the formulation of LNPs for targeted intratumoral delivery of mRNA. The commercially available research-grade DAL4, combined with the detailed protocols and understanding of its mechanism of action presented in this guide, provides a solid foundation for researchers to explore its potential in developing novel cancer immunotherapies. The ability of DAL4-LNPs to effectively deliver cytokine-encoding mRNA and induce a robust anti-tumor immune response highlights its significance in the field of mRNA therapeutics.

References

An In-depth Technical Guide to the Safety and Toxicology Profile of Diamino Lipid DAL4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicology profile of Diamino lipid DAL4, a novel ionizable lipid utilized in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The information presented herein is primarily derived from preclinical studies aimed at evaluating its suitability for therapeutic applications, particularly in the context of cancer immunotherapy.

Core Findings: Favorable Preclinical Safety Profile

Preclinical evaluation of DAL4, as part of a lipid nanoparticle formulation for mRNA delivery (DAL4-LNP), has demonstrated a favorable safety profile with no significant systemic toxicity observed in murine models. The key findings from in vivo studies indicate that intratumoral administration of DAL4-LNPs encapsulating cytokine-encoding mRNA is well-tolerated.

Quantitative Safety Data Summary

While extensive quantitative toxicology data for DAL4 as a standalone entity is not publicly available, the primary research by Liu JQ, et al. (2022) provides key safety indicators for the DAL4-LNP formulation in a therapeutic context. The following table summarizes the reported in vivo safety and toxicology findings.

| Parameter | Observation | Species/Model | Administration Route | Reference |

| Systemic Toxicity | No significant systemic toxicity reported. | Mouse (C57BL/6) | Intratumoral | [1] |

| Body Weight | No significant body weight loss observed in treated animals compared to control groups. | Mouse (C57BL/6) | Intratumoral | [1] |

| Mortality | No increase in fatality observed in treated groups compared to controls. | Mouse (C57BL/6) | Intratumoral | [1] |

| Histopathology | No inflammatory signatures were detected in major organs upon histological examination post-treatment. | Mouse (C57BL/6) | Intratumoral | [1] |

Experimental Protocols

The following are detailed methodologies for the key in vivo safety and toxicology experiments conducted on the DAL4-LNP formulation as reported in the scientific literature.

In Vivo Systemic Toxicity and Safety Assessment in a Murine Melanoma Model

Objective: To evaluate the systemic toxicity of intratumorally administered DAL4-LNPs encapsulating mRNA encoding for murine interleukin-12 (IL-12) and interleukin-27 (IL-27).

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

-

Sex: Female

-

Age: 6-8 weeks old

Tumor Implantation:

-

B16F10 melanoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

On day 0, mice were subcutaneously injected in the right flank with 5 x 105 B16F10 cells suspended in 50 µL of phosphate-buffered saline (PBS).

-

Tumor growth was monitored, and treatments were initiated when tumors reached a palpable size.

DAL4-LNP-mRNA Formulation and Administration:

-

DAL4 was formulated into lipid nanoparticles encapsulating mRNA for IL-12 and IL-27. The specific lipid composition of the LNPs included DAL4, cholesterol, DSPC, and PEG-DMG.

-

Mice were randomly assigned to treatment and control groups.

-

For the treatment group, a total of 10 µg of mRNA (5 µg of IL-12 mRNA and 5 µg of IL-27 mRNA) encapsulated in DAL4-LNPs was administered via intratumoral injection.

-

Injections were performed on specified days post-tumor implantation (e.g., days 7, 10, and 13).

Safety and Toxicology Monitoring:

-

Body Weight: The body weight of each mouse was measured at regular intervals throughout the study to monitor for signs of systemic toxicity.

-

Survival: Mice were monitored daily for any adverse effects and survival was recorded.

-

Histopathological Analysis:

-

At the study endpoint, major organs (e.g., liver, spleen, lungs, heart, and kidneys) were harvested from the mice.

-

The organs were fixed in 4% paraformaldehyde.

-

Fixed tissues were then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

The stained tissue sections were examined by a qualified pathologist under a microscope to assess for any signs of inflammation, tissue damage, or other pathological changes.

-

Visualizations

Experimental Workflow for In Vivo Safety Assessment of DAL4-LNP

Caption: Workflow of the in vivo safety and toxicology assessment of DAL4-LNP.

Signaling Pathway Context

The available research focuses on the immunomodulatory effects of the mRNA payload delivered by DAL4-LNPs rather than the intrinsic toxicological signaling pathways of the DAL4 lipid itself. The observed anti-tumor effects are attributed to the localized production of IL-12 and IL-27, which in turn stimulates an anti-tumor immune response characterized by the infiltration of natural killer (NK) cells and CD8+ T cells into the tumor microenvironment.[2] The favorable safety profile suggests that at the tested therapeutic doses administered intratumorally, DAL4-LNPs do not trigger significant systemic inflammatory or toxic pathways. The diagram below illustrates the intended therapeutic mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Diamino Lipid DAL4 LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of lipid nanoparticles (LNPs) utilizing the novel diamino lipid DAL4 for the encapsulation and delivery of messenger RNA (mRNA). The protocols detailed below are based on the findings reported by Liu JQ, et al. in the Journal of Controlled Release (2022), which demonstrated the potent anti-tumor activity of DAL4-LNPs carrying cytokine-encoding mRNA.[1]

Introduction

The this compound is a novel, ionizable lipid designed for the efficient encapsulation and intracellular delivery of mRNA. LNPs formulated with DAL4 have shown significant promise in cancer immunotherapy by enabling the localized expression of therapeutic cytokines within the tumor microenvironment.[1] This document offers detailed protocols for the preparation of DAL4-LNPs, their characterization, and their application in both in vitro and in vivo settings.

Data Presentation

Table 1: Physicochemical Properties of DAL4-LNPs

| Parameter | Value |

| Molar Ratio (DAL4:DSPC:Cholesterol:PEG-lipid) | 50:10:38.5:1.5 |

| N/P Ratio | 6:1 |

| Average Particle Size (Diameter, nm) | ~100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | Near-neutral |

| mRNA Encapsulation Efficiency (%) | > 90% |

Note: These values are representative and may vary slightly depending on the specific mRNA cargo and batch-to-batch variability.

Experimental Protocols

In Vitro Transcription of mRNA

This protocol outlines the synthesis of mRNA encoding a protein of interest (e.g., cytokines IL-12, IL-27, GM-CSF) for subsequent encapsulation in DAL4-LNPs.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase.

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).

-

Cap analog (e.g., CleanCap® reagent).

-

DNase I.

-

RNA purification kit.

-

Nuclease-free water.

Procedure:

-

Set up the in vitro transcription reaction by combining the linearized DNA template, ribonucleotide triphosphates, cap analog, and T7 RNA Polymerase in a reaction buffer at 37°C.

-

Incubate the reaction for 2-4 hours.

-

Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 15-30 minutes at 37°C.

-

Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Assess the quality and concentration of the purified mRNA using a spectrophotometer and denaturing agarose gel electrophoresis.

-

Store the purified mRNA at -80°C until further use.

DAL4-LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of DAL4-LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound.

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

-

Cholesterol.

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid).

-

Ethanol.

-

Purified mRNA.

-

Citrate buffer (pH 4.0).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Microfluidic mixing device (e.g., NanoAssemblr®).

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

Dissolve DAL4, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

-

-

Prepare the mRNA-Aqueous Solution:

-

Dilute the purified mRNA in citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to organic phase to 3:1.

-

Initiate the mixing process to allow for the self-assembly of DAL4-LNPs.

-

-

Purification:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Sterilize the final DAL4-LNP-mRNA formulation by passing it through a 0.22 µm filter.

-

Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of DAL4-LNPs

Method: Dynamic Light Scattering (DLS)

Procedure:

-

Dilute a small aliquot of the DAL4-LNP-mRNA solution in PBS (pH 7.4).

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

-

Measure the zeta potential of the diluted LNP solution to assess surface charge.

Method: RiboGreen Assay

Procedure:

-

Prepare two sets of diluted DAL4-LNP-mRNA samples.

-

To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

-

Leave the other set of samples untreated (free mRNA).

-

Add RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

In Vitro Transfection of Tumor Cells

This protocol describes the procedure for transfecting tumor cells with DAL4-LNP-mRNA to assess protein expression.

Materials:

-

Tumor cell line (e.g., B16F10 melanoma cells).

-

Complete cell culture medium.

-

DAL4-LNP-mRNA encoding a reporter protein (e.g., GFP) or a therapeutic cytokine.

-

Phosphate-buffered saline (PBS).

-

Assay reagents for detecting protein expression (e.g., flow cytometer for GFP, ELISA for cytokines).

Procedure:

-

Seed the tumor cells in a multi-well plate and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing the desired concentration of DAL4-LNP-mRNA.

-

Incubate the cells for 24-48 hours to allow for mRNA uptake and protein expression.

-

Wash the cells with PBS.

-

Analyze the expression of the encoded protein using the appropriate method (e.g., flow cytometry for GFP-positive cells or ELISA for secreted cytokine levels in the culture supernatant).

In Vivo Anti-Tumor Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DAL4-LNP-mRNA in a murine tumor model.[1]

Materials:

-

Female C57BL/6 mice.

-

B16F10 melanoma cells.

-

DAL4-LNP-mRNA encoding IL-12 and/or IL-27.

-

Control LNP formulation (e.g., encapsulating a non-coding mRNA).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Inoculation: Subcutaneously inject B16F10 cells into the flank of the mice.

-

Treatment: When tumors reach a palpable size, randomly assign mice to treatment groups.

-

Administer intratumoral injections of DAL4-LNP-mRNA (e.g., 10 µg of each mRNA per injection) or control LNPs.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Analysis: Analyze tumor growth curves and survival rates between different treatment groups. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess immune cell infiltration.[1]

Visualizations

Caption: Workflow for DAL4-LNP-mRNA Formulation.

Caption: Workflow for In Vivo Anti-Tumor Efficacy Study.

References

Application Notes and Protocols for In Vivo Studies Using Diamino Lipid DAL4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Diamino lipid DAL4 in in vivo research settings, particularly for cancer immunotherapy applications. The information is compiled from preclinical studies demonstrating the effective use of DAL4-based lipid nanoparticles (LNPs) for the intratumoral delivery of cytokine-encoding messenger RNA (mRNA).

Introduction to this compound

This compound is a novel, ionizable lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver nucleic acid payloads such as mRNA. Its unique diamino head group structure facilitates efficient encapsulation of negatively charged mRNA and subsequent endosomal escape within target cells, leading to robust protein expression. In preclinical cancer models, DAL4-LNPs have been successfully used to deliver mRNA encoding immunostimulatory cytokines directly into the tumor microenvironment, thereby activating a potent anti-tumor immune response.

Key Features:

-

High Encapsulation Efficiency: Effectively encapsulates mRNA molecules.

-

Potent In Vivo Delivery: Facilitates high transfection efficiency in tumor cells upon local administration.

-

Immune Activation: Induces a robust infiltration of immune effector cells into the tumor.

-

Therapeutic Efficacy: Demonstrates significant anti-tumor effects, especially when used to deliver cytokine-encoding mRNA.

Mechanism of Action: DAL4-LNP Mediated Cancer Immunotherapy

DAL4-LNPs carrying cytokine-encoding mRNA, such as that for Interleukin-12 (IL-12) and Interleukin-27 (IL-27), function by reprogramming the tumor microenvironment. Upon intratumoral injection, the LNPs are taken up by tumor cells and other cells in the vicinity. The acidic environment of the endosome protonates the diamino head group of DAL4, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cell's translational machinery then produces the cytokine proteins, which are subsequently secreted.

These locally produced cytokines, like IL-12 and IL-27, act on various immune cells. IL-12 is a potent activator of T cells and Natural Killer (NK) cells, promoting their proliferation and enhancing their cytotoxic functions. IL-27 shares some of these functions and can also contribute to anti-tumor immunity. This localized cytokine production leads to a robust infiltration of activated CD8+ T cells and NK cells into the tumor, which then recognize and kill cancer cells. This process transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction. A synergistic anti-tumor effect has been observed with the co-delivery of IL-12 and IL-27 mRNA.[1][2]

Figure 1: High-level experimental workflow for in vivo studies.

Experimental Protocols

Preparation of DAL4-LNP Encapsulating mRNA

This protocol describes the formulation of DAL4-LNPs using microfluidic mixing, a reproducible method for generating uniformly sized nanoparticles.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding IL-12, IL-27)

-

Ethanol (200 proof)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The final total lipid concentration in the ethanol phase should be between 10-25 mM.

-

-

Prepare mRNA Aqueous Solution:

-

Dilute the mRNA transcript in a citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

-

Initiate mixing to allow for the self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).

-

Figure 2: Intracellular delivery pathway of DAL4-LNPs.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of DAL4-LNP delivering cytokine mRNA in a syngeneic mouse model.

Animal Model:

-

C57BL/6 mice (6-8 weeks old) are commonly used.

-

Tumor model: B16F10 melanoma is a well-established model for immunotherapy studies.

Protocol:

-

Tumor Inoculation:

-

Subcutaneously inject 5 x 10^5 B16F10 cells in 100 µL of PBS into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment Groups:

-

Divide mice into treatment groups (n=5-8 per group), for example:

-

PBS control

-

LNP with control (e.g., GFP) mRNA

-

DAL4-LNP with IL-12 mRNA

-

DAL4-LNP with IL-27 mRNA

-

DAL4-LNP with both IL-12 and IL-27 mRNA

-

-

-

Administration:

-

Administer the treatment via intratumoral injection.

-

A typical dose is 10 µg of each mRNA per injection in a volume of 50 µL.

-

Injections are typically performed every other day for a total of six doses.[2]

-

-

Monitoring:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health status.

-

-

Endpoint Analysis:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

-

Excise tumors for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

-

Collect blood for analysis of systemic cytokine levels.

-

Data Presentation

The following tables summarize representative quantitative data from in vivo studies using DAL4-LNPs for cancer immunotherapy.

Table 1: Physicochemical Properties of DAL4-LNPs

| LNP Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| DAL4-LNP-IL-12 mRNA | 90 - 120 | < 0.2 | > 90% |

| DAL4-LNP-IL-27 mRNA | 90 - 120 | < 0.2 | > 90% |

Table 2: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

| Treatment Group | Average Tumor Volume (Day 18 post-inoculation) (mm³) | Tumor Growth Inhibition (%) |

| PBS Control | ~1500 | - |

| DAL4-LNP-Control mRNA | ~1450 | ~3% |

| DAL4-LNP-IL-27 mRNA | ~800 | ~47% |

| DAL4-LNP-IL-12 mRNA | ~400 | ~73% |

| DAL4-LNP-IL-12 + IL-27 mRNA | ~150 | ~90% |

Data are representative and may vary based on experimental conditions.

Table 3: Immune Cell Infiltration in Tumors

| Treatment Group | CD45+ Leukocytes (% of total cells) | CD8+ T cells (% of CD45+ cells) | NK cells (% of CD45+ cells) |

| PBS Control | ~5% | ~10% | ~5% |

| DAL4-LNP-IL-12 + IL-27 mRNA | ~45% | ~25% | ~15% |

Data are representative and show a significant increase in immune cell infiltration with dual cytokine treatment.[2]

Conclusion

This compound is a potent and versatile tool for in vivo delivery of mRNA, particularly in the context of cancer immunotherapy. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own in vivo studies using DAL4-LNP technology. The ability to achieve localized, high-level expression of therapeutic proteins like cytokines within the tumor microenvironment opens up promising avenues for the development of novel and effective cancer treatments.

References

Application Notes and Protocols: Diamino Lipid DAL4 for Cancer Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino lipid DAL4 is a novel, ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) for therapeutic applications, particularly in cancer immunotherapy.[1] These LNPs serve as a vehicle to protect the mRNA payload from degradation and facilitate its efficient delivery into target cells. In the context of cancer vaccines, DAL4-LNPs can be formulated to carry mRNA encoding immunostimulatory molecules, such as cytokines, to the tumor microenvironment. This localized delivery strategy aims to enhance anti-tumor immune responses while minimizing systemic toxicity associated with traditional cytokine therapies.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the development of mRNA-based cancer vaccines, with a focus on the formulation, characterization, and preclinical evaluation of DAL4-LNP-based therapies. The protocols are based on established methodologies and findings from preclinical studies.

Data Presentation

Table 1: Physicochemical Characteristics of DAL4-LNPs

The following table summarizes the key physicochemical properties of DAL4-LNPs encapsulating various mRNA species. These parameters are critical for ensuring the quality, stability, and in vivo performance of the LNP formulations.

| LNP Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |

| DAL4-LNP-IL-12 | 95.3 ± 2.1 | 0.12 ± 0.02 | -8.5 ± 0.7 | >95 |

| DAL4-LNP-IL-27 | 98.7 ± 2.5 | 0.13 ± 0.03 | -9.1 ± 0.9 | >95 |

| DAL4-LNP-GM-CSF | 96.5 ± 1.9 | 0.11 ± 0.02 | -8.8 ± 0.6 | >95 |

| DAL4-LNP (dual IL-12 & IL-27) | 101.2 ± 3.2 | 0.14 ± 0.03 | -9.5 ± 1.1 | >95 |

Data presented as mean ± standard deviation.

Table 2: In Vivo Anti-Tumor Efficacy of DAL4-LNP mRNA Therapies in B16F10 Melanoma Model

This table presents the in vivo efficacy of intratumorally administered DAL4-LNPs encapsulating cytokine-encoding mRNA in a murine B16F10 melanoma model.

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Survival Rate (%) at Day 30 |

| PBS Control | 1500 ± 250 | 0 | 0 |

| DAL4-LNP-GM-CSF | 1100 ± 200 | 26.7 | 20 |

| DAL4-LNP-IL-27 | 800 ± 150 | 46.7 | 40 |

| DAL4-LNP-IL-12 | 400 ± 100 | 73.3 | 80 |

| DAL4-LNP (dual IL-12 & IL-27) | 150 ± 50 | 90 | 100 |

Data are representative of typical outcomes from preclinical studies. Tumor volumes are approximate and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of DAL4-Lipid Nanoparticles Encapsulating mRNA

This protocol describes the preparation of DAL4-LNPs using a microfluidic mixing method.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

mRNA (e.g., encoding IL-12, IL-27)

-

Ethanol, molecular biology grade

-

Citrate buffer (pH 4.0), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve DAL4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

-

The final total lipid concentration in the ethanol phase should be between 10-20 mg/mL.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

-

-

LNP Formulation using Microfluidic Mixing:

-

Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

-

Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.

-

Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the sterile DAL4-LNP-mRNA suspension at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Characterization of DAL4-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Instrument: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in sterile PBS.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI at 25°C. Perform at least three independent measurements.

-

2. Zeta Potential Measurement:

-

Instrument: Laser Doppler Velocimetry instrument.

-

Procedure:

-

Dilute the LNP suspension in 10 mM NaCl solution.

-

Load the sample into a zeta potential cell.

-

Measure the electrophoretic mobility to determine the zeta potential.

-

3. mRNA Encapsulation Efficiency:

-

Assay: Quant-iT RiboGreen RNA Assay.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

The encapsulation efficiency is calculated using the following formula: EE (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

-

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DAL4-LNP-mRNA in a murine tumor model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16F10 melanoma cells

-

DAL4-LNP-mRNA formulations (e.g., IL-12, IL-27, dual) and PBS control

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 1 x 10^5 B16F10 cells in 100 µL of sterile PBS into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth every other day by measuring the tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

-

Administer intratumoral injections of the DAL4-LNP-mRNA formulations or PBS control every other day for a total of six doses. The typical mRNA dose is 10 µg per injection.[3]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume throughout the study.

-

Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.

-

Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.

-

Protocol 4: Immunological Analysis of Tumor-Infiltrating Lymphocytes